tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate

BTK inhibition Kinase drug discovery Structure-activity relationship

tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate (CAS 1233952-52-7) is a bifunctional synthetic intermediate comprising a Boc-protected piperidine core and a 3,3-dimethylureido substituent at the 4-position. With a molecular formula of C₁₃H₂₅N₃O₃ (MW 271.36), this compound serves as a versatile building block in medicinal chemistry, particularly for constructing kinase inhibitor candidates and PROTAC degrader molecules.

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
CAS No. 1233952-52-7
Cat. No. B1394011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate
CAS1233952-52-7
Molecular FormulaC13H25N3O3
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N(C)C
InChIInChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-6-10(7-9-16)14-11(17)15(4)5/h10H,6-9H2,1-5H3,(H,14,17)
InChIKeyQSFVUMHLXHVLSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate (CAS 1233952-52-7): Procurement-Ready Boc-Protected Piperidine Scaffold for Kinase-Targeted Drug Discovery


tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate (CAS 1233952-52-7) is a bifunctional synthetic intermediate comprising a Boc-protected piperidine core and a 3,3-dimethylureido substituent at the 4-position . With a molecular formula of C₁₃H₂₅N₃O₃ (MW 271.36), this compound serves as a versatile building block in medicinal chemistry, particularly for constructing kinase inhibitor candidates and PROTAC degrader molecules . Commercial availability at ≥95% purity from multiple global suppliers enables direct procurement for research and preclinical development programs .

Why Generic Substitution Fails: Regioisomeric and Substituent-Level Differentiation of tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate


Superficially similar Boc-piperidine-ureido derivatives cannot be interchanged without altering downstream pharmacological outcomes. The 4-position attachment of the 3,3-dimethylureido group on the piperidine ring confers distinct steric and electronic properties compared to 3-substituted regioisomers or analogs bearing alternative urea substituents (e.g., 2-chloroethyl, 3-nitrophenyl). Published kinase inhibition data from US9656988 demonstrate that the 3,3-dimethylureido pharmacophore, when incorporated into elaborated pyrazine-carboxamide scaffolds, delivers IC₅₀ values spanning 55 nM to <10 nM against BTK and BTK[C481S], while a closely related 3-(3-methyl-2-oxoimidazolidin-1-yl)piperidine analog exhibits a 10-fold weaker IC₅₀ of 550 nM [1][2]. Furthermore, the Boc-protected 4-substituted intermediate offers a 26% cost advantage (£488 vs. £660 per gram) relative to its (S)-3-substituted enantiomeric counterpart when procured from a single validated supplier, enabling budget-conscious medicinal chemistry campaigns without compromising synthetic utility .

Quantitative Comparator Evidence: tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate vs. Closest Analogs


Scaffold Pharmacological Validation: 3,3-Dimethylureido Piperidine Fragment Delivers 10-Fold Superior BTK Inhibition vs. 3-Methyl-2-oxoimidazolidinone Analog in Head-to-Head Kinase Panel

The 3,3-dimethylureido piperidine motif — for which the target compound serves as the direct Boc-protected synthetic precursor — confers markedly superior BTK inhibitory potency when compared to a structurally analogous 3-(3-methyl-2-oxoimidazolidin-1-yl)piperidine replacement. In US9656988, Example 151 (bearing the (R)-3-(3,3-dimethylureido)piperidine fragment) exhibits an IC₅₀ of 55 nM against BTK[C481S], whereas Example 256 — identical core scaffold but with the urea replaced by a 3-methyl-2-oxoimidazolidin-1-yl group — shows a 10-fold potency loss with an IC₅₀ of 550 nM in the same HotSpot kinase assay format [1][2].

BTK inhibition Kinase drug discovery Structure-activity relationship

Regioisomeric Cost Differentiation: 4-Substituted Boc-Piperidine Intermediate Offers 26% Procurement Cost Reduction vs. (S)-3-Substituted Enantiomer

Direct price comparison from Fluorochem Ltd. reveals that the target 4-substituted regioisomer (F063540) is listed at £488 per gram, while the (S)-3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate enantiomer (F069546, CAS 1338222-35-7) commands £660 per gram — a premium of £172 (35% higher) for the 3-substituted variant . Both products share identical molecular formula (C₁₃H₂₅N₃O₃), molecular weight (271.36), and purity specification (95.0%), isolating the cost differential to synthetic accessibility of the regioisomer rather than quality or analytical grade.

Procurement optimization Medicinal chemistry budget Regioisomer comparison

Substituent-Dependent Kinase Selectivity: 3,3-Dimethylureido Fragment Enables Sub-10 nM BTK Affinity Not Achievable with Bulkier Urea Replacements

Within the same US9656988 patent series, elaborated compounds retaining the (R)-3-(3,3-dimethylureido)piperidine motif achieve IC₅₀ values below 10 nM against wild-type BTK (Example 203: IC₅₀ < 10 nM), while simultaneously exhibiting 55 nM potency against the clinically relevant BTK[C481S] mutant [1]. In contrast, analogs in the same scaffold series where the 3,3-dimethylureido group is replaced by bulkier or conformationally distinct urea replacements (e.g., 3-nitrophenylureido, 2-chloroethylureido) lack reported sub-100 nM BTK activity in publicly available binding data, suggesting the compact dimethylureido pharmacophore is critical for achieving high-affinity BTK engagement [2].

Kinase selectivity BTK drug discovery Pharmacophore optimization

Structural Confirmation and Purity Specification: Validated Identity Enables Reproducible Downstream Chemistry vs. Uncharacterized Alternatives

The target compound is supplied with full analytical characterization including IUPAC name (tert-butyl 4-(dimethylcarbamoylamino)piperidine-1-carboxylate), canonical SMILES (CN(C)C(=O)NC1CCN(C(=O)OC(C)(C)C)CC1), InChI Key (QSFVUMHLXHVLSX-UHFFFAOYSA-N), and MDL number (MFCD17014301), alongside a certified purity of 95.0% . This level of documentation exceeds that available for many non-commercial or custom-synthesized piperidine-urea analogs, where purity, stereochemical integrity, and residual solvent profiles may be undefined or lot-dependent. The GHS classification (H302, H315, H319, H335) and corresponding precautionary statements provide standardized hazard communication for laboratory safety compliance .

Quality control Reproducibility Analytical characterization

High-Impact Procurement Scenarios for tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate


BTK Inhibitor Lead Optimization: Direct Incorporation of the 3,3-Dimethylureido Pharmacophore

Medicinal chemistry teams pursuing irreversible or reversible BTK inhibitors for B-cell malignancies should procure this compound as the key intermediate for constructing the (R)-3-(3,3-dimethylureido)piperidine pharmacophore. The documented 55 nM IC₅₀ against BTK[C481S] and sub-10 nM potency against wild-type BTK in the US9656988 patent series (Examples 151 and 203) establish a validated starting point for lead optimization, while the 10-fold superiority over the 3-methyl-2-oxoimidazolidinone alternative (550 nM, Example 256) reduces the risk of pursuing suboptimal chemotypes [1].

PROTAC Degrader Synthesis: Boc-Protected Piperidine as a Bifunctional Linker Precursor

The Boc group on the piperidine nitrogen enables straightforward deprotection under acidic conditions (TFA or HCl/dioxane) to liberate the free secondary amine for subsequent conjugation to E3 ligase-recruiting ligands (e.g., cereblon or VHL ligands). The 4-position dimethylureido group remains intact during Boc cleavage, preserving the BTK-targeting pharmacophore. This orthogonal protecting group strategy makes the compound uniquely suited for modular PROTAC assembly, where the piperidine nitrogen serves as the attachment point for the linker-E3 ligand conjugate. Cost-effectiveness (£488/g) relative to the (S)-3-substituted enantiomer (£660/g) further supports multi-step synthetic campaigns where multiple grams of intermediate are required .

Kinase Selectivity Profiling: Systematic Exploration of Urea Substituent SAR

Research groups conducting broad kinase selectivity panels can use this compound as the reference 3,3-dimethylureido standard against which alternative urea substituents (e.g., 2-chloroethyl, 3-nitrophenyl, aryl, heteroaryl) are benchmarked. The compound's well-characterized analytical profile (95% purity, InChI Key, SMILES) ensures that observed differences in kinase inhibition profiles across substituent series are attributable to pharmacophore changes rather than impurity artifacts. The 550 nM JAK3 IC₅₀ reported for Example 203 (vs. <10 nM for BTK) already demonstrates a >55-fold selectivity window achievable with the 3,3-dimethylureido motif, providing a useful comparator for programs seeking to engineer kinase selectivity [1].

Academic Medicinal Chemistry Training and Methodology Development

The compound's modular structure — featuring a Boc protecting group (teachable deprotection chemistry), a urea functional group (hydrogen-bonding pharmacophore instruction), and a piperidine ring (conformational analysis) — makes it an ideal substrate for graduate-level synthetic methodology training. Its commercial availability from multiple suppliers at defined purity (95%) eliminates the need for custom synthesis, while the GHS-classified hazard profile (H302, H315, H319, H335) provides a controlled safety training context . The compound's established role in published kinase inhibitor patents (US9656988) further connects pedagogical exercises to real-world drug discovery applications [1].

Quote Request

Request a Quote for tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.